(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione
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Overview
Description
The compound (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic molecule with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a cyclization reaction, often involving a nucleophilic substitution or addition reaction.
Introduction of the bromo group: This step usually involves bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Functionalization with the methoxyethyl group: This is typically done through an alkylation reaction using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
(3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione: can be compared with similar compounds such as:
- (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
- (3aR,6aS)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride
These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the bromo and methoxyethyl groups in (3aR,6aS)-5’-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
Properties
Molecular Formula |
C19H22BrN3O4 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(3aR,6aS)-5'-bromo-5-(2-methoxyethyl)-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C19H22BrN3O4/c1-9(2)15-13-14(17(25)23(16(13)24)6-7-27-3)19(22-15)11-8-10(20)4-5-12(11)21-18(19)26/h4-5,8-9,13-15,22H,6-7H2,1-3H3,(H,21,26)/t13-,14-,15?,19?/m0/s1 |
InChI Key |
UMSWYBBSMHRQPH-NRUSHDPLSA-N |
Isomeric SMILES |
CC(C)C1[C@@H]2[C@@H](C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O |
Canonical SMILES |
CC(C)C1C2C(C(=O)N(C2=O)CCOC)C3(N1)C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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